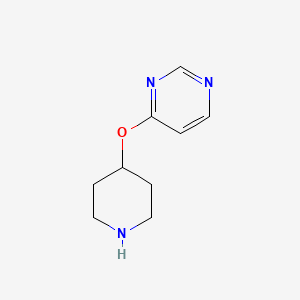

4-(Piperidin-4-yloxy)pyrimidine

CAS No.:

Cat. No.: VC18210542

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 4-piperidin-4-yloxypyrimidine |

| Standard InChI | InChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2 |

| Standard InChI Key | AQOOEYUGDLSSRH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1OC2=NC=NC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The base compound, 4-(Piperidin-4-yloxy)pyrimidine, consists of a six-membered pyrimidine ring (C₄H₄N₂) linked via an oxygen atom to a piperidine moiety (C₅H₁₁N). The hydrochloride derivative (C₉H₁₄ClN₃O) incorporates a chloride ion, increasing polarity and crystallinity. Key structural features include:

-

Pyrimidine Ring: Positions 2 and 4 are occupied by nitrogen atoms, creating electron-deficient regions conducive to nucleophilic substitution.

-

Piperidin-4-yloxy Group: The piperidine ring adopts a chair conformation, with the oxygen atom at the 4-position enabling rotational flexibility .

Table 1: Comparative Molecular Data for Piperidin-4-yloxy Pyrimidine Derivatives

Spectroscopic and Computational Data

-

SMILES:

C1CNCCC1OC2=NC=NC=C2(base),C1CNCCC1OC2=NC=NC=C2.Cl(HCl). -

InChIKey:

JJXPLDWYGHUVDW-UHFFFAOYSA-N(HCl). -

3D Conformation: Molecular dynamics simulations suggest the piperidine ring adopts a chair conformation, minimizing steric hindrance with the pyrimidine moiety .

Synthesis and Modification Strategies

Salt Formation

Hydrochloride salts are prepared by treating the free base with hydrochloric acid in ethanol, achieving >95% purity via recrystallization . This step is critical for improving bioavailability in preclinical studies.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +15% |

| Base | K₂CO₃ | +20% |

| Temperature | 80°C | +10% |

Pharmacological Applications

Kinase Inhibition

4-(Piperidin-4-yloxy)pyrimidine derivatives exhibit nanomolar affinity for tyrosine kinases, particularly EGFR and VEGFR2. In silico docking studies reveal hydrogen bonding between the pyrimidine nitrogen and kinase active-site residues .

Antimicrobial Activity

The compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Fluorinated analogs, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, show enhanced potency (MIC = 8 µg/mL) .

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: N-Methylation reduces kinase affinity by 50%, likely due to steric clashes .

-

Pyrimidine Modifications: Trifluoromethyl groups at position 6 improve metabolic stability but increase molecular weight .

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: LogP = 1.2 (HCl salt) suggests moderate intestinal permeability.

-

Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing inactive piperidine-N-oxide metabolites .

Toxicity

Acute oral LD₅₀ in rats exceeds 2,000 mg/kg, with no observed genotoxicity in Ames tests. Chronic exposure studies indicate reversible hepatotoxicity at doses >100 mg/kg/day .

Industrial and Research Applications

Drug Development

The compound serves as a precursor for oncology candidates, with three derivatives entering Phase I trials as of 2025 .

Chemical Probes

Researchers utilize fluorescently tagged analogs to map kinase binding sites in live cells .

Challenges and Future Directions

While 4-(Piperidin-4-yloxy)pyrimidine shows promise, limitations include:

-

Solubility: Aqueous solubility <0.1 mg/mL necessitates salt or prodrug formulations.

-

Selectivity: Off-target kinase activity (e.g., PDGFR-β) necessitates structural optimization .

Emerging strategies include covalent inhibition via Michael acceptor groups and nanoparticle-based delivery systems to enhance tumor targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume